2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry. This compound is classified as an oxadiazole derivative, which is known for its diverse biological activities. The presence of a piperidine ring enhances its pharmacological potential, making it a subject of interest in drug development.
The compound is synthesized primarily for research purposes and may have applications in pharmaceuticals. It falls under the category of heterocyclic compounds, specifically oxadiazoles, which are characterized by their five-membered ring structure containing two nitrogen atoms and three carbon atoms. The classification of this compound is significant due to its potential therapeutic properties.
The synthesis of 2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride typically involves several key steps:
These methods are typically carried out under controlled conditions to ensure high yields and purity of the final product.
The chemical reactivity of 2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride can be analyzed through various reactions:
These reactions are essential for understanding its potential mechanisms in biological systems.
The mechanism of action for 2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride is not fully elucidated but is believed to involve interactions with specific receptors or enzymes within biological pathways. Its structural features suggest potential activity on:
Further studies are required to clarify these interactions and quantify their effects.
The physical properties of 2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride include:
Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity with strong bases or oxidizing agents.
2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride has several potential applications in scientific research:
The 1,3,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms, conferring unique physicochemical properties critical for drug design. This scaffold serves as a privileged bioisostere for ester, amide, and carboxylic acid functionalities due to its metabolic stability and hydrogen-bonding capacity [1] [5]. Unlike hydrolytically labile esters/carboxamides, the 1,3,4-oxadiazole ring enhances resistance to enzymatic degradation while maintaining planar geometry for target engagement. Its electron-deficient nature facilitates π-π stacking interactions with biological receptors, and the ring system exhibits moderate lipophilicity (calculated logP ~1.2–2.5), promoting transmembrane permeability [3] [9].
Table 1: Key Structural Descriptors of 1,3,4-Oxadiazole in Drug Design
Property | Significance | Impact on Pharmacokinetics |
---|---|---|
Ring planarity | Facilitates π-stacking with aromatic residues in binding pockets | Enhances target affinity |
Dipole moment (~2.5–3.5 D) | Stabilizes ligand-receptor complexes via electrostatic interactions | Improves binding specificity |
Metabolic stability | Resists esterase-mediated hydrolysis compared to carboxylate bioisosteres | Prolongs half-life |
Moderate lipophilicity | Balances aqueous solubility and membrane permeability | Optimizes oral bioavailability |
These attributes underpin the scaffold’s prevalence in antimicrobial, anticancer, and antiviral agents, exemplified by FDA-approved drugs like Raltegravir (HIV integrase inhibitor) and Zibotentan (endothelin receptor antagonist) [1] [10]. The bioisosteric replacement strategy using 1,3,4-oxadiazole is particularly valuable when optimizing lead compounds susceptible to hydrolytic cleavage.
The therapeutic application of 1,3,4-oxadiazoles evolved from early synthetic efforts in the 1880s to targeted drug design in the 21st century. Key milestones include:
Table 2: Evolution of Clinically Approved 1,3,4-Oxadiazole Therapeutics
Era | Compound | Therapeutic Category | Molecular Target | Structural Innovation |
---|---|---|---|---|
1960s | Furamizole | Antibiotic | Bacterial cell wall synthesis | 5-Nitro-2-furaldehyde oxadiazole hybrid |
1980s | Nesapidil | Antihypertensive | Calcium channel blockade | Oxadiazole-linked vasodilator |
2000s | Raltegravir | Antiretroviral | HIV integrase | Metal-chelating oxadiazole-ketoacid motif |
2000s | Zibotentan | Anticancer | Endothelin A receptor | Sulfonamide-oxadiazole conjugate |
Mechanistically, these agents exploit the heterocycle’s capacity for diverse receptor interactions: hydrogen bond acceptance via ring nitrogen atoms, hydrophobic contacts with aryl substituents, and in some cases, metal coordination (e.g., Raltegravir’s Mg²⁺ chelation) [5] [10]. Contemporary research focuses on structural hybrids combining oxadiazoles with pharmacophores like benzimidazoles or triazoles to address drug resistance [3] [4].
Piperidine rings are saturated six-membered heterocycles featuring a secondary amine, widely utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Their incorporation into 1,3,4-oxadiazole scaffolds confers three key advantages:
In the specific case of 2-Methyl-5-(4-methylpiperidin-4-yl)-1,3,4-oxadiazole dihydrochloride (CAS# 1255147-21-7), the 4-methylpiperidin-4-yl group provides:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5